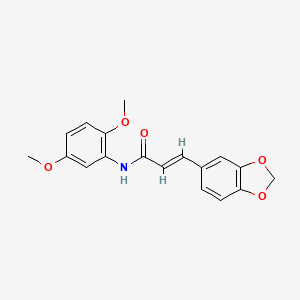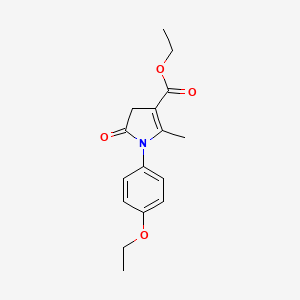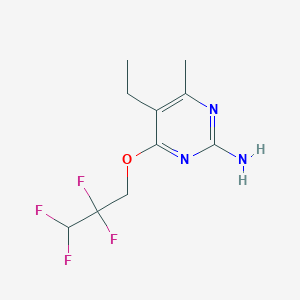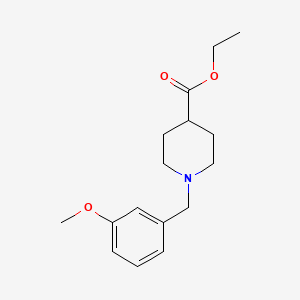![molecular formula C20H26N4O2 B5655451 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This molecule is part of a broader class of compounds that have been synthesized for their potential biological activities. While the exact molecule mentioned is not directly found in the literature, related compounds have been extensively studied for their pharmacological potential, including as antihypertensive agents, anti-tubercular agents, and more. This analysis will draw parallels from these related compounds to infer the characteristics of the specified molecule.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by nucleophilic addition reactions, cyclocondensation, and aminocarbonylation-cyclization sequences, employing catalysts like PdI2 in conjunction with KI under oxidative conditions (Gabriele et al., 2006). These methods highlight the complexity and the need for precise conditions to achieve the desired products.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate arrangements and interactions. For instance, crystallography studies on similar molecules demonstrate how minor modifications in molecular structure can significantly impact the overall molecular conformation and intermolecular interactions (Mahesha et al., 2019). Such analyses are crucial for understanding the biological activity and stability of these molecules.
Chemical Reactions and Properties
Chemical reactions involving these molecules often leverage the reactivity of the piperazine or imidazole rings. These functionalities can undergo nucleophilic substitution, cyclization, and other transformations to introduce new pharmacophores or to modify the molecule's physical and chemical properties. The reactivity of these sites can be exploited to generate a wide array of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, can vary significantly based on the substituents attached to the core structure. For example, the introduction of a piperazine unit in place of a methylene chain has been shown to enhance the aqueous solubility and oral absorption of certain molecules, making them more suitable for pharmacological applications (Shibuya et al., 2018).
Eigenschaften
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-8-7-21-19(22)15-23-9-11-24(12-10-23)20(25)17-6-13-26-18-5-3-2-4-16(18)14-17/h2-5,7-8,17H,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXTWBOWZQBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R*,4S*)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5655371.png)

![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)

![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)
![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)

![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)




![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)